5-Adamantanyl-2-methoxyphenyl morpholin-4-yl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of morpholines, which is a part of the compound , has been extensively studied. Morpholines are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively. For instance, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
A series of adamantane-isothiourea hybrid derivatives, incorporating morpholine groups, were synthesized and characterized. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial strains and the fungus Candida albicans. Additionally, some derivatives exhibited potent in vivo hypoglycemic activity in diabetic rats, indicating potential for therapeutic applications in managing bacterial infections and diabetes (Al-Wahaibi et al., 2017).
Anti-inflammatory Activity
Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and displayed potent antibacterial activity against a range of pathogens. Notably, some derivatives also showed significant anti-inflammatory effects in rat models, highlighting their potential as dual-action therapeutic agents with antimicrobial and anti-inflammatory properties (Al-Abdullah et al., 2014).
Antituberculosis Activity
A one-pot synthesis approach was used to create derivatives of adamantyl and morpholinoacetamide, which were then tested for their anti-tuberculosis activity. The compounds showed promising results, suggesting a new avenue for developing treatments against tuberculosis (Bai et al., 2011).
Chemotherapeutic Agent Characterization
Quantum chemical calculations were performed on a novel triazoline-3-thione compound with adamantyl and piperazine substituents, revealing insights into its structure and potential as a chemotherapeutic agent. This detailed analysis contributes to the understanding of the molecular properties and the interaction mechanisms of such compounds (El-Emam et al., 2012).
properties
IUPAC Name |
[5-(1-adamantyl)-2-methoxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-25-20-3-2-18(11-19(20)21(24)23-4-6-26-7-5-23)22-12-15-8-16(13-22)10-17(9-15)14-22/h2-3,11,15-17H,4-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCZAJFDZUVEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Adamantanyl-2-methoxyphenyl morpholin-4-yl ketone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.